5-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE
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Overview
Description
5-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 5-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the nitro and methoxy groups. The final step involves the formation of the tetrahydrobenzo[a]phenanthridinone core. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can undergo reduction to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE include:
5-{4-nitro-2-methoxyphenyl}-2-furyl derivatives: These compounds share the furan ring and nitro group but differ in other functional groups.
Tetrahydrobenzo[a]phenanthridinone derivatives: These compounds share the core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H26N2O5 |
---|---|
Molecular Weight |
494.5g/mol |
IUPAC Name |
5-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one |
InChI |
InChI=1S/C30H26N2O5/c1-30(2)15-21-28(23(33)16-30)27-19-7-5-4-6-17(19)8-11-22(27)31-29(21)25-13-12-24(37-25)20-10-9-18(32(34)35)14-26(20)36-3/h4-14,29,31H,15-16H2,1-3H3 |
InChI Key |
COYNNYVAFQBWHN-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(O5)C6=C(C=C(C=C6)[N+](=O)[O-])OC)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(O5)C6=C(C=C(C=C6)[N+](=O)[O-])OC)C |
Origin of Product |
United States |
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